molecular formula C8H7ClO B1280674 2-(3-Chlorophenyl)acetaldehyde CAS No. 41904-40-9

2-(3-Chlorophenyl)acetaldehyde

Cat. No. B1280674
CAS RN: 41904-40-9
M. Wt: 154.59 g/mol
InChI Key: CNBOFJGDTDMTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic routes for 2-(3-Chlorophenyl)acetaldehyde can vary. One common method involves the reaction of 3-chloroaniline with diethanolamine . Other approaches include reactions with bis(2-chloroethyl)amine or piperazine . Further details on specific synthetic methods would require a deeper investigation of relevant literature .


Molecular Structure Analysis

The molecular formula of 2-(3-Chlorophenyl)acetaldehyde is C8H7ClO . Its canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC=O . The compound consists of a chlorophenyl ring attached to an acetaldehyde functional group. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Assay Methods

A method for assaying blood acetaldehyde using high-performance liquid chromatography (HPLC) with fluorescence detection has been developed. This technique involves precipitating proteins and reacting carbonyl compounds to form fluorescent azine derivatives, proving useful in analyzing acetaldehyde levels in blood samples (Rideout, Lim, & Peters, 1986).

Catalytic Reactions

Reactions of acetaldehyde on various catalysts, such as CeO2 and CeO2-supported catalysts, have been extensively studied. These reactions are categorized into oxidation, reduction, and carbon-carbon bond formation reactions, which are critical in various chemical synthesis processes (Idriss, Diagne, Hindermann, Kiennemann, & Barteau, 1995).

Combustion and Environmental Impact

Research on the chemical structures of laminar premixed flames fueled by acetaldehyde provides insights into its role as an air pollutant and its combustion characteristics. Understanding these characteristics is crucial for developing mechanisms to reduce emissions related to acetaldehyde combustion (Tao, Sun, Yang, Hansen, Moshammer, & Law, 2017).

Carcinogenic Mechanisms

Acetaldehyde is known to cause various forms of DNA damage, leading to mutations and carcinogenesis, especially in squamous epithelium. Studies focus on its role in forming DNA adducts and its association with increased cancer risk, particularly in the context of alcohol metabolism (Mizumoto, Ohashi, Hirohashi, Amanuma, Matsuda, & Muto, 2017).

Photocatalysis

The complete oxidation of acetaldehyde to CO2 using Pd/WO(3) photocatalysts under light irradiation demonstrates the potential of photocatalytic processes in environmental remediation and air purification (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).

Food and Beverage Analysis

Quantitative analysis of acetaldehyde in foods and beverages is important for assessing exposure risks. A method involving derivatization and gas chromatography is used for accurate measurement of acetaldehyde in various food and beverage products (Miyake & Shibamoto, 1993).

Formation of DNA Adducts

Studies show that acetaldehyde can react with DNA components, forming adducts like N2-ethylidene-2'-deoxyguanosine, which play a critical role in mutagenicity and carcinogenesis. Understanding these reactions is key to elucidating the mechanisms associated with acetaldehyde exposure and cancer risk (Garcia, Angeli, Freitas, Gomes, de Oliveira, Loureiro, Di Mascio, & Medeiros, 2011).

Ethanol Reforming

Research on the catalytic reforming of ethanol over various catalysts, including the role of additives like rhenium, sheds light on the mechanisms of acetaldehyde formation during ethanol processing. This is significant for developing efficient energy conversion processes (Nozawa, Yoshida, Hikichi, & Naito, 2015).

Chemical Synthesis

Synthetic applications of acetaldehyde derivatives, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, are explored for the protection of carboxylic acids. Such compounds find use in the synthesis of pharmaceuticals and complex organic molecules (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Interstellar Chemistry

Studies on the formation of complex organic molecules (COMs) in interstellar ices containing acetaldehyde have implications for understanding the molecular structures and complexity of molecules in extraterrestrial environments (Kleimeier, Turner, Fortenberry, & Kaiser, 2020).

properties

IUPAC Name

2-(3-chlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBOFJGDTDMTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468849
Record name 2-(3-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)acetaldehyde

CAS RN

41904-40-9
Record name 2-(3-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dess-Martin periodinane (1.02 g, 2.4 mmol) was diluted in anhydrous CH2Cl2 (25 mL) under argon, and when solution was affected, 3-chlorophenethyl alcohol (33, 0.313 g, 2.00 mmol) was added dropwise. The mixture was stirred for 2 h and 15 min at room temperature, and was then quenched by addition of 20 mL sat. aq. Na2S2O3. After stirring at room temperature for 15 min, the layers were separated, and the aqueous layer was extracted with CH2Cl2 (2×50 mL). The organic layer was washed with H2O and sat. aq. NaCl (50 mL each) and was dried over anhydrous sodium sulfate and concentrated. The resulting semisolid residue was triturated with 10% EtOAc in hexanes, and the solid was filtered out and discarded. The filtrate was concentrated, and the oily residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 10% EtOAc in hexanes to afford the title compound as a clear yellow volatile oil (0.241 g, 78%). 1H-NMR (500 MHz; CDCl3): δ 9.75 (t, J=2.1 Hz, 1 H), 7.31-7.23 (m, 3 H), 7.11-7.09 (m, 1 H), 3.69 (d, J=2.1 Hz, 2 H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

The mixture of Example 86A (5.73 g, 36.5 mmol) and Dess-Martin periodinane (18.6 g, 43.8 mmol) in 200 mL of dichloromethane was stirred under N2 atmosphere for 4 hours at room temperature. Then saturated NaHCO3 (500 mL) and Na2S2O3 (100 mL) was added with stirring for another 30 minutes. The mixture was extracted with dichloromethane (3×300 mL). The organic layers were combined, dried over Na2SO4, filtered, and concentrated. The crude product was purified by distillation under reduced pressure.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (1.90 g, 51 mmol) in anhydrous ether (250 mL) was stirred at room temperature under nitrogen for about 1 hour. The suspension was cooled to about −45° C. To it was added drops of a solution of 2-(3-chlorophenyl)-N-methoxy-N-methyl-acetamide (8.19 g, 38.3 mmol, see Preparation 1) in 10 mL of anhydrous tetrahydrofuran (THF). The mixture was warmed to about 0° C. and stirred for about 3 hours. The solution was then cooled to about −45° C. To this solution was slowly added a solution of KHSO4 (13 g) in water (about 30 mL) the resulting mixture was filtered through CELITE®. The filtrate was concentrated in vacuo, the resulting solution was diluted with DCM and washed with 1N HCl aqueous solution (2 times), and brine (2 times) dried over anhydrous MgSO4, filtered and concentrated in vacuo. The title compound was obtained as a liquid (5.80 g), which was used immediately in the next step without further purification. Rf=0.71 (silica, EtOAc/hexane 1:3).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of LiAIH4 (1.90 g, 51 mmol) in anhydrous ether (250 mL) was stirred at room temperature tinder nitrogen for about 1 hour. The suspension was cooled to about 45° C. To it was added drops of a solution of 2-(3-chlorophenyl)-N-methoxy-N-methyl-acetamide (8.19 9, 38.3 mmol, see Preparation 1) in 10 mL of anhydrous tetrahydrofuran (THF). The mixture was warmed to about 0° C. and stirred for about 3 hours. The solution was then cooled to about 45° C. To this solution was slowly added a solution of KHSO4 (13 g) in water (about 30 mL) the resulting mixture was filtered through CELITE®. The filtrate was concentrated in vacuo, the resulting solution was diluted with DCM and washed with 1N HCl aqueous solution (2 times), and brine (2 times) dried over anhydrous MgSO4, filtered and concentrated in vacuo. The title compound was obtained as a liquid (5.80 g), which was used immediately in the next step without further purification. Rf=0.71 (silica, EtOAc/hexane 1:3).
Quantity
38.3 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 2
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 3
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 4
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.